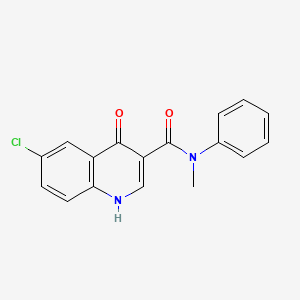
N-benzyl-N-ethyl-3,4-dipropoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-ethyl-3,4-dipropoxybenzene-1-sulfonamide is a sulfonamide derivative known for its unique chemical structure and potential applications in various fields. Sulfonamides are a class of compounds that contain the sulfonamide functional group, which is characterized by a sulfonyl group attached to an amine group. These compounds have been widely studied for their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-3,4-dipropoxybenzene-1-sulfonamide typically involves the reaction of 3,4-dipropoxybenzenesulfonyl chloride with N-benzyl-N-ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-3,4-dipropoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the benzyl position, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-3,4-dipropoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the substrate for binding to the active site. This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-ethyl-3,4-dimethoxybenzene-1-sulfonamide
- N-benzyl-N-ethyl-3,4-dihydroxybenzene-1-sulfonamide
- N-benzyl-N-ethyl-3,4-dichlorobenzene-1-sulfonamide
Uniqueness
N-benzyl-N-ethyl-3,4-dipropoxybenzene-1-sulfonamide is unique due to the presence of the dipropoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target molecules.
Properties
Molecular Formula |
C21H29NO4S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-3,4-dipropoxybenzenesulfonamide |
InChI |
InChI=1S/C21H29NO4S/c1-4-14-25-20-13-12-19(16-21(20)26-15-5-2)27(23,24)22(6-3)17-18-10-8-7-9-11-18/h7-13,16H,4-6,14-15,17H2,1-3H3 |
InChI Key |
QJRYVSHBYAJSOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N(CC)CC2=CC=CC=C2)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(5-methylthiophen-2-yl)ethan-1-one](/img/structure/B12180997.png)

![2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B12181005.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12181013.png)

![1-{4-Methyl-9-[(pyridin-3-yl)methyl]-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl}ethan-1-one](/img/structure/B12181022.png)
![4-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B12181029.png)
![1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone](/img/structure/B12181044.png)
![N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycine](/img/structure/B12181050.png)
![3-(1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B12181055.png)
![2-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B12181060.png)
![1-(2-Chlorobenzyl)-4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B12181069.png)
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B12181072.png)

